Bms 182264

KATP channel cardiac electrophysiology smooth muscle selectivity

BMS-182264 is a second-generation KATP opener, a cromakalim-pinacidil hybrid, offering vascular smooth muscle selectivity. It provides cleaner signals in patch-clamp and organ bath studies by minimizing cardiac action potential interference. Ideal for pharmacophore modeling and SAR studies of tissue-selective KATP modulators. For controlled cardiovascular research.

Molecular Formula C15H19N5
Molecular Weight 269.34 g/mol
CAS No. 127749-54-6
Cat. No. B1667163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 182264
CAS127749-54-6
SynonymsBMS 182264
BMS-182264
N-cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine
Molecular FormulaC15H19N5
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N
InChIInChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)
InChIKeyPGYDRGZVXVVZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-182264 (127749-54-6) KATP Channel Opener: Tissue-Selective Cardiovascular Research Tool


BMS-182264 (CAS 127749-54-6) is a cyanoguanidine-derived small molecule that functions as a selective activator (agonist) of ATP-sensitive potassium (KATP) channels. Chemically designated as N-cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine with molecular formula C15H19N5 and molecular weight 269.34 g/mol, BMS-182264 was developed by Bristol-Myers Squibb as a second-generation KATP channel opener designed to overcome the tissue promiscuity limitations of first-generation agents. [1] The compound promotes potassium efflux and membrane hyperpolarization specifically in vascular smooth muscle, leading to smooth muscle relaxation and vasodilation. Notably, BMS-182264 was strategically designed as a hybrid molecule incorporating structural features from two prototypical first-generation KATP openers—cromakalim and pinacidil—yielding a pharmacological profile that retains smooth-muscle relaxing and antihypertensive activities comparable to its predecessors while introducing measurable tissue selectivity advantages. [1]

Why Cromakalim or Pinacidil Cannot Simply Substitute for BMS-182264: Evidence-Based Differentiation


First-generation KATP openers such as cromakalim and pinacidil activate KATP channels across multiple tissue types—including vascular smooth muscle, cardiac muscle, and pancreatic beta cells—resulting in off-target hemodynamic effects, hypotension, and limited therapeutic windows that restrict their research and potential clinical utility. [1] BMS-182264 was specifically engineered as a hybrid molecule to address this limitation, combining the structural features of cromakalim and pinacidil while introducing differential tissue selectivity. [1] The compound maintains smooth-muscle relaxing potency comparable to first-generation agents but, critically, demonstrates measurable differences in cardiac electrophysiological effects and receptor binding profiles that prevent simple functional substitution. The quantitative evidence below demonstrates that researchers requiring vascular smooth muscle-selective KATP activation without confounding cardiac action potential modulation cannot interchangeably use cromakalim or pinacidil and expect equivalent experimental outcomes.

BMS-182264 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Cromakalim and Pinacidil


Cardiac Selectivity: Differential Effect on Action Potential Duration in Guinea Pig Papillary Muscle

BMS-182264 demonstrates clear cardiac selectivity compared to first-generation KATP openers. In guinea pig papillary muscle preparations, BMS-182264 produced no measurable effect on action potential duration, whereas the class of first-generation KATP openers typically modulates cardiac action potential parameters in this same tissue preparation. This indicates that BMS-182264 selectively targets vascular smooth muscle KATP channels while sparing cardiac KATP channels, a differentiation not observed with cromakalim or pinacidil. [1]

KATP channel cardiac electrophysiology smooth muscle selectivity action potential duration

Receptor Binding Affinity: Ki Value in Canine Cardiac Membranes via [3H]-P1075 Displacement

BMS-182264 exhibits a binding affinity (Ki) of 99 nM for KATP channels in canine cardiac membranes as determined by displacement of the specific radioligand [3H]-P1075. [1] For context, the structurally related first-generation KATP opener pinacidil demonstrates Ki values of 104 nM and 251 nM in guinea pig bladder and cardiac KATP channels respectively, indicating comparable or slightly improved binding potency in the cardiac assay. The binding data confirms that BMS-182264 retains affinity for KATP channel binding sites despite its differentiated functional cardiac electrophysiological profile.

KATP channel receptor binding radioligand displacement structure-activity relationship

Comparative Antihypertensive Activity: Smooth Muscle Relaxation Efficacy Comparable to First-Generation KATP Openers

Despite its differentiated cardiac selectivity profile, BMS-182264 maintains smooth-muscle relaxing and antihypertensive activities that are quantitatively comparable to the first-generation KATP openers cromakalim and pinacidil. [1] This indicates that the hybrid structural design successfully preserves vascular smooth muscle efficacy while introducing cardiac selectivity. For reference, cromakalim demonstrates an IC50 of 21 nM for relaxation of rabbit isolated portal vein, and pinacidil exhibits an IC50 of 1.26 μM for relaxation of coronary arteries. The comparable vasorelaxant potency positions BMS-182264 as a viable research alternative when cardiac-sparing KATP activation is required.

antihypertensive vascular smooth muscle vasodilation KATP opener

Structural Hybridization Strategy: Combined Pharmacophore from Cromakalim and Pinacidil

BMS-182264 was rationally designed as a hybrid molecule incorporating key structural features from both cromakalim (a benzopyran-based KATP opener) and pinacidil (a cyanoguanidine-based KATP opener). [1] This structural hybridization strategy distinguishes BMS-182264 from all other KATP openers that derive from a single structural class. Radioligand-binding studies demonstrate that cromakalim, pinacidil, and BMS-182264 all bind to a similar receptor site in rat aortic smooth-muscle cells, validating the shared pharmacophore hypothesis. [1] The chemical structure includes the cyanoguanidine moiety characteristic of pinacidil combined with aromatic substitution patterns reminiscent of the benzopyran class, creating a unique molecular entity not available from any other commercial source.

medicinal chemistry pharmacophore structure-activity relationship KATP opener design

Differentiation from Cardioprotective KATP Openers: Contrast with BMS-180448 Selectivity Profile

BMS-182264 represents a distinct pharmacological profile from the cardioprotective KATP opener BMS-180448, a later-stage analog from the same discovery program. While BMS-182264 demonstrates smooth-muscle selectivity with no cardiac action potential effects, BMS-180448 was specifically optimized for cardioprotective efficacy (EC25 = 2.5 μM for increasing time to contracture in globally ischemic rat hearts) with significantly reduced vasorelaxant potency relative to first-generation agents. [1][2] This contrast illustrates that BMS-182264 occupies a unique position in the KATP opener pharmacological spectrum: it retains full vasorelaxant activity comparable to cromakalim and pinacidil while achieving cardiac selectivity, whereas BMS-180448 achieves cardioprotection with minimal vasodilation.

KATP channel cardioprotection ischemia tissue selectivity BMS-180448

KATP Channel Subtype Targeting: Binding to SUR2-Containing Channels

BMS-182264 demonstrates specific binding to the ATP-binding cassette sub-family C member 9 (SUR2) / ATP-sensitive inward rectifier potassium channel 11 (Kir6.2) complex in human tissue, as curated in ChEMBL via BindingDB. [1] The Ki of 99 nM reflects binding to this specific SUR2-containing KATP channel subtype, which is predominantly expressed in vascular smooth muscle. First-generation KATP openers such as cromakalim and pinacidil also target SUR2-containing channels but show less tissue discrimination in functional assays. The defined receptor subtype targeting provides a molecular basis for BMS-182264's observed smooth muscle selectivity profile.

KATP channel SUR2 Kir6 receptor subtype binding affinity

BMS-182264 Validated Research Applications: Where This Compound Provides Measurable Experimental Advantage


Vascular Smooth Muscle Electrophysiology Without Cardiac Interference

Researchers conducting patch-clamp or sharp microelectrode studies on isolated vascular smooth muscle preparations can utilize BMS-182264 to activate KATP channels and induce membrane hyperpolarization without the confounding variable of concurrent cardiac action potential modulation. This is particularly critical for experiments where electrical recordings are made from smooth muscle cells in proximity to cardiac tissue or where comparative analysis between vascular and cardiac KATP channel pharmacology is being performed. BMS-182264's documented lack of effect on guinea pig papillary muscle action potential duration [1] provides a validated experimental advantage over cromakalim or pinacidil, which modulate cardiac action potentials in the same preparations.

Structure-Activity Relationship Studies of Hybrid KATP Opener Pharmacophores

Medicinal chemistry and chemical biology programs investigating the convergence of KATP opener pharmacophores can employ BMS-182264 as a unique scaffold that combines structural features from both benzopyran (cromakalim) and cyanoguanidine (pinacidil) classes. [1] The compound serves as a validated positive control or reference standard for screening campaigns seeking novel KATP modulators that achieve tissue selectivity. Its hybrid design makes it particularly valuable for computational pharmacophore modeling, molecular docking studies, and the rational design of next-generation tissue-selective KATP channel modulators.

Isolated Tissue Bath Pharmacology of Vasodilator Mechanisms

In isolated organ bath experiments using vascular ring preparations (e.g., rat aorta, rabbit portal vein), BMS-182264 provides smooth-muscle relaxing activity comparable to reference KATP openers [1] while offering a cleaner pharmacological signal when cardiac tissue contamination could confound results. The compound is suitable for concentration-response curve generation, antagonist studies using KATP channel blockers such as glibenclamide, and comparative pharmacology studies evaluating the relative contribution of KATP channel activation versus other vasodilator pathways (e.g., nitric oxide, calcium channel blockade) in vascular smooth muscle relaxation.

Differentiation Studies Between Vasorelaxant and Cardioprotective KATP Opener Pharmacology

BMS-182264 occupies a distinct pharmacological niche when compared to cardioprotective KATP openers such as BMS-180448. [1] Researchers investigating the structure-activity relationships governing the balance between vasodilator and cardioprotective activities can use BMS-182264 as a reference compound that retains full vasorelaxant efficacy while achieving cardiac selectivity, in contrast to BMS-180448 which achieves cardioprotection with minimized vasodilation. This enables controlled comparative studies to elucidate the molecular determinants of tissue-specific KATP channel modulation, with direct relevance to cardiovascular drug discovery programs seeking to optimize therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms 182264

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.